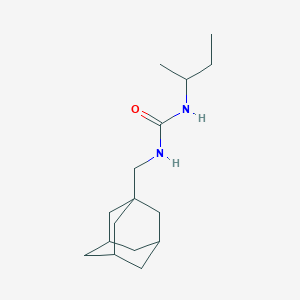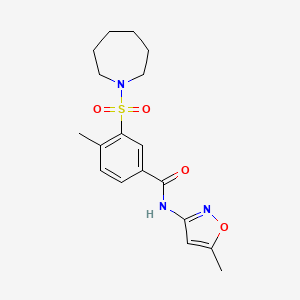![molecular formula C20H14BrN3O3 B4878568 5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B4878568.png)
5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide is not fully understood. However, it has been suggested that this compound exerts its effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been found to exhibit a range of biochemical and physiological effects. These include the inhibition of cancer cell growth, neuroprotective effects, anti-inflammatory effects, and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide in lab experiments is its potential as a lead compound for the development of new drugs. Additionally, this compound has been shown to have a low toxicity profile, making it a safer option for use in experiments. However, one limitation of using this compound is its relatively high cost, which may limit its accessibility for some researchers.
Future Directions
There are numerous future directions for the use of 5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide in scientific research. One potential direction is the further investigation of its potential as a lead compound for the development of new drugs. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields. Finally, the development of more cost-effective synthesis methods may increase the accessibility of this compound for researchers.
Synthesis Methods
The synthesis of 5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide involves the reaction of 5-bromo-2-chloronicotinamide with 4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenylboronic acid in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been used in various scientific research applications, including cancer research, neurobiology, and drug discovery. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurobiology, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Furthermore, this compound has been used in drug discovery as a lead compound for the development of new drugs.
properties
IUPAC Name |
5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O3/c1-11-2-5-18-16(6-11)24-20(27-18)15-8-14(3-4-17(15)25)23-19(26)12-7-13(21)10-22-9-12/h2-10,25H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLRQWFOMABQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CN=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4878488.png)
![7-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B4878496.png)

![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4878516.png)
![methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride](/img/structure/B4878520.png)
![2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4878529.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4878543.png)
![methyl 1-{2-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4878547.png)
![4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4878555.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4878576.png)
![3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine](/img/structure/B4878584.png)

![N-[4-(acetylamino)phenyl]-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4878598.png)